molecular formula C8H12BNO2 B1333556 4-(Dimethylamino)phenylboronic acid CAS No. 28611-39-4

4-(Dimethylamino)phenylboronic acid

Cat. No. B1333556
CAS RN: 28611-39-4
M. Wt: 165 g/mol
InChI Key: RIIPFHVHLXPMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)phenylboronic acid is a white to green-grey or blue-grey crystalline compound . It is used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids .


Synthesis Analysis

The synthesis of 4-(Dimethylamino)phenylboronic acid involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

A computational study of 4-[4-(dimethylamino)-phenylazo] benzene boronic acid (DABBA) and its associated anion, as well as several cyclic esters formed from these azoborates and various conformers of D-glucose, has been conducted .


Chemical Reactions Analysis

4-(Dimethylamino)phenylboronic Acid can be used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . It can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Physical And Chemical Properties Analysis

4-(Dimethylamino)phenylboronic acid is a white to green-grey or blue-grey crystalline compound . Its molecular formula is C8H12BNO2 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-(Dimethylamino)phenylboronic acid: is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds, which are the backbone of organic molecules. The compound’s ability to facilitate the coupling of aryl halides with aryl boronic acids under palladium catalysis makes it invaluable for synthesizing complex organic structures, pharmaceuticals, and polymers.

Nickel-Catalyzed Cross-Coupling

The compound serves as an effective reagent in nickel-catalyzed Suzuki-Miyaura cross-coupling . Nickel catalysts are known for their robustness and ability to promote coupling under milder conditions compared to palladium. This application is particularly useful for creating biaryl structures that are common in drug molecules and advanced materials.

Rhodium-Catalyzed Asymmetric Addition

In asymmetric synthesis, 4-(Dimethylamino)phenylboronic acid is employed in rhodium-catalyzed asymmetric addition reactions . These reactions are crucial for introducing chirality into molecules, which is a key aspect of medicinal chemistry. Chiral molecules have significant implications in the efficacy and safety of pharmaceuticals.

Palladium-Catalyzed C-OH Bond Activation

The compound is also utilized in palladium-catalyzed C-OH bond activation . This process is important for modifying phenols, which are common in natural products and pharmaceuticals. The activation of the C-OH bond allows for further functionalization of the phenol, enhancing its chemical diversity and potential applications.

Preparation of Push-Pull Arylvinyldiazine Chromophores

4-(Dimethylamino)phenylboronic acid: is a key reagent in the preparation of push-pull arylvinyldiazine chromophores . These chromophores exhibit unique electronic properties due to the push-pull effect, where electron-donating and electron-withdrawing groups are present. They have applications in dye-sensitized solar cells, nonlinear optics, and as fluorescent probes in biological imaging.

Synthesis of Helical Ortho-Phenylene Oligomers

The synthesis of helical ortho-phenylene oligomers with terminal push-pull substitution utilizes this compound . These oligomers have a helical structure that can be fine-tuned for specific properties and have potential applications in molecular electronics and as components of supramolecular assemblies.

Catalysis in Suzuki-Miyaura Reactions

Alginate-supported cation-Pd nanoparticle gels, which use 4-(Dimethylamino)phenylboronic acid , act as catalysts for the Suzuki-Miyaura cross-coupling reaction . This application demonstrates the compound’s role in green chemistry, where it contributes to the development of environmentally friendly catalytic systems.

Organic Dyes for Dye-Sensitized Solar Cells

Lastly, 4-(Dimethylamino)phenylboronic acid is involved in the development of organic dyes for dye-sensitized solar cells . These solar cells are a promising alternative to traditional photovoltaic cells due to their lower cost and potential for higher efficiency. The compound’s role in synthesizing dyes is critical for capturing light and converting it into electrical energy.

Safety And Hazards

4-(Dimethylamino)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(dimethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIPFHVHLXPMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370235
Record name 4-(Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)phenylboronic acid

CAS RN

28611-39-4
Record name 4-(Dimethylamino)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28611-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)phenylboronic acid

Q & A

Q1: Why is 4-(Dimethylamino)phenylboronic acid (DMAPBA) used in the analysis of brassinosteroids (BRs)?

A: BRs, like many plant hormones, exist in extremely low concentrations within plant tissues and lack readily ionizable groups in their natural structure [, ]. This makes their detection and quantification by conventional analytical techniques challenging. DMAPBA derivatization overcomes these challenges by reacting with BRs to form more easily detectable derivatives.

Q2: How does DMAPBA derivatization improve the detectability of BRs in mass spectrometry?

A: DMAPBA reacts with the cis-diol groups present in BRs to form a cyclic boronate ester [, ]. This derivatization introduces a tertiary amine group into the BR structure. This amine group is easily protonated under typical mass spectrometry conditions, leading to enhanced ionization efficiency and significantly improved detection sensitivity for BRs in complex plant extracts.

Q3: Are there specific analytical techniques that benefit from the use of DMAPBA in BR analysis?

A: Yes, DMAPBA derivatization has proven particularly advantageous when coupled with techniques like Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UHPLC-ESI-MS/MS) []. The enhanced ionization efficiency of derivatized BRs allows for their sensitive and specific detection and quantification even at trace levels within plant tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.